molecular formula C15H10ClN3O2 B6422839 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017456-61-9

1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6422839
CAS No.: 1017456-61-9
M. Wt: 299.71 g/mol
InChI Key: ZMSKGLGZGDCFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a high-purity chemical compound with the molecular formula C15H10ClN3O2 and a molecular weight of 299.71 g/mol . This 1,2,3-triazole derivative is intended for research applications only and is not for diagnostic, therapeutic, or personal use . The structural motif of the 1,2,3-triazole core, functionalized with carboxylic acid, makes this class of compounds a valuable scaffold in medicinal chemistry and drug discovery research. Researchers utilize such compounds in the development of novel pharmacological agents, as they can serve as key intermediates in organic synthesis and the exploration of structure-activity relationships (SAR). As a lab-use chemical, it is essential for researchers to handle this product with appropriate safety protocols. For more detailed information on pricing, availability, or specific technical data, please contact us directly.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-phenyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-11-6-8-12(9-7-11)19-14(10-4-2-1-3-5-10)13(15(20)21)17-18-19/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSKGLGZGDCFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 1-(4-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate (6c)

The synthesis begins with a copper-free cycloaddition reaction between ethyl benzoylacetate and 4-chlorophenyl azide (5d ) in chloroform, catalyzed by 1,8-diazabicycloundec-7-ene (DBU). Key parameters include:

  • Reagents : Ethyl benzoylacetate (1.0 equiv), 4-chlorophenyl azide (1.2 equiv), DBU (0.1 equiv).

  • Conditions : Reflux in chloroform for 24 hours under inert atmosphere.

  • Workup : Solvent removal under reduced pressure, trituration with diethyl ether/methanol, and recrystallization from methanol.

This step yields the intermediate ester 6c as a white solid with a melting point of 143–145°C. Nuclear magnetic resonance (NMR) data confirm regioselective formation of the 1,4-disubstituted triazole:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.26 (m, 9H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃).

Hydrolysis to Carboxylic Acid (7b)

The ester 6c undergoes alkaline hydrolysis to yield 7b :

  • Reagents : 6c (1.0 equiv), 3.5 N NaOH (13.1 equiv).

  • Conditions : Reflux in ethanol/water (1:1 v/v) for 30 minutes.

  • Workup : Acidification with 3 N HCl, extraction with ethyl acetate, and recrystallization from ethanol.

This step achieves a 95% yield of 7b as a white solid with a melting point of 165–167°C. Spectroscopic data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, COOH), 7.72–7.28 (m, 9H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (COOH), 144.3 (C-4), 138.2–127.5 (Ar-C).

Comparative Analysis of Methods

ParameterCycloaddition-HydrolysisGrignard-Carbon Dioxide
Yield 95%Not reported for 7b
Reaction Time 24 hours (cycloaddition)5–48 hours (multi-step)
Catalyst DBUNone (Grignard reagent)
Regioselectivity 1,4-disubstitutedNot specified
Scalability Demonstrated at 2.6 mmolIndustrial potential

The cycloaddition-hydrolysis method is superior for 7b due to its high yield and regioselectivity. In contrast, the Grignard-carbon dioxide route remains speculative for this compound but offers a pathway to diversify substituents at the triazole’s 5-position.

Optimization and Challenges

Cycloaddition Conditions

  • Catalyst Screening : DBU outperforms traditional copper catalysts in avoiding metal contamination.

  • Solvent Effects : Chloroform ensures high solubility of aryl azides and ethyl benzoylacetate.

Hydrolysis Efficiency

  • Base Strength : 3.5 N NaOH achieves complete ester hydrolysis without degrading the triazole core.

  • Acidification : Controlled pH adjustment (pH 1–2) prevents premature precipitation .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and chlorophenyl rings.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its use as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

The triazole core allows for diverse substitutions at positions 1, 4, and 5, significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 1-(4-ClPh), 5-Ph 299.71 165–167 High yield (95%); precursor for carboxamide derivatives
1-(4-Cl-2-FPh)-5-Me 1-(4-Cl-2-FPh), 5-Me 255.63 N/A Enhanced lipophilicity due to fluorine substitution
1-(3-Cl-4-MeOPh)-5-Me 1-(3-Cl-4-MeOPh), 5-Me 267.67 N/A Methoxy group improves solubility; tested for antitumor activity
5-(Trifluoromethyl)-1-(4-ClPh) 1-(4-ClPh), 5-CF₃ 305.67 N/A High antitumor activity (GP = 68.09% against NCI-H522 cells)
1-(4-EtOPh)-5-CHO 1-(4-EtOPh), 5-CHO 289.27 N/A Exhibits ring-chain tautomerism (80% open form in solution)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance thermal stability and biological activity but reduce solubility. The trifluoromethyl analogue shows superior antitumor activity due to increased electrophilicity .
  • Electron-Donating Groups (e.g., OMe, EtO) : Improve solubility and influence tautomeric equilibria. The 5-formyl derivative exists predominantly in an open-chain form, critical for decarboxylation at 175°C .

Yield Comparison :

  • Target compound: 95% .
  • 5-Formyl derivatives: ~70–80% .
  • Sulfonamide-bearing analogues: 60–85% .
Antitumor Activity
  • Target Compound : Acts as a scaffold for carboxamide derivatives (e.g., N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide), which inhibit c-Met kinase and induce apoptosis in cancer cells .
  • 5-Trifluoromethyl Analogue : Demonstrates selective inhibition of c-Met (IC₅₀ = 0.8 nM) and potent activity against lung cancer (NCI-H522, GP = 68.09%) .
  • Carboxylic Acids vs. Amides : Carboxylic acids exhibit lower activity due to high acidity, which reduces cell permeability. Amides (e.g., ZIPSEY, LELHOB) show improved bioavailability .
Antimicrobial Activity
  • Sulfonamide Derivatives: 1-[4-(Aminosulfonyl)phenyl]-5-methyl analogues inhibit bacterial dihydropteroate synthase (DHPS) with IC₅₀ values < 10 μM .

Structural and Crystallographic Insights

  • Tautomerism : The 5-formyl derivative exists in equilibrium between open-chain (80%) and cyclic hemiacetal (20%) forms, as confirmed by ¹H NMR .
  • Crystal Packing : Triazole-carboxylic acids form hydrogen-bonded dimers (e.g., O–H···N interactions), stabilizing the crystal lattice. Tools like SHELXL and WinGX are used for refinement .

Biological Activity

1-(4-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, antibacterial, and anticonvulsant effects. This article explores the biological activity of this compound, presenting data from recent studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is C15H10ClN3O. The compound features a triazole ring, which is known for its stability and versatility in biological applications. The presence of the 4-chlorophenyl group enhances its pharmacological profile.

Table 1: Basic Properties

PropertyValue
Molecular Weight285.71 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

Anti-inflammatory Activity

Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

In a study evaluating various triazole derivatives, it was found that specific analogs exhibited selective COX-2 inhibitory activity with IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib. For example:

  • Compound A : COX-1 IC50 = 18.59 µM; COX-2 IC50 = 2.6 µM
  • Celecoxib : COX-1 IC50 = 21.53 µM; COX-2 IC50 = 3.33 µM

These findings suggest that the triazole derivatives could be developed as novel anti-inflammatory agents with fewer side effects compared to traditional NSAIDs .

Antibacterial Activity

The antibacterial efficacy of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole has been evaluated against various bacterial strains. In one study, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 0.195 μg/mL for certain derivatives.

Table 2: Antibacterial Activity

CompoundBacterial StrainMIC (μg/mL)
Compound 10bS. aureus0.391
Compound 10cE. coli≤0.195
Control (Ciprofloxacin)S. aureus6.25

This data highlights the potential of these compounds as effective alternatives to existing antibiotics .

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have also been investigated, particularly their influence on GABAergic neurotransmission. Studies have shown that certain derivatives can enhance GABA receptor activity, thereby exhibiting anticonvulsant effects.

In a specific study focusing on the synthesis and biological evaluation of these compounds:

  • Compound X : Showed significant anticonvulsant activity in animal models.

This suggests that the incorporation of triazole rings may enhance the neuroprotective properties of these compounds .

Case Study 1: Anti-inflammatory Efficacy

A recent study assessed the anti-inflammatory effects of a synthesized derivative of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole in a carrageenan-induced rat paw edema model. The results indicated a significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Case Study 2: Antibacterial Screening

Another investigation involved screening multiple triazole derivatives against clinically relevant strains of bacteria. The study concluded that those with halogen substitutions (like chlorine) demonstrated superior antibacterial activity compared to their non-substituted counterparts.

Q & A

Q. What are the validated synthetic routes for 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: The compound is synthesized via cyclocondensation of precursors, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dry dichloromethane (DCM). A reported procedure achieved a 95% yield by reacting this compound (7b) with amines under mild conditions (room temperature, 5 hours) . Key variables affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
  • Catalyst optimization : HOBt suppresses racemization during amide bond formation.
  • Temperature control : Excessive heat may degrade the triazole ring.

Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?

Answer:

  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the triazole ring geometry and substituent positions. Asymmetric unit analysis (e.g., displacement ellipsoids) confirms molecular packing .
  • Spectroscopy :
    • IR : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and triazole C–N stretches (~1500 cm⁻¹).
    • NMR : ¹H-NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm).
  • Purity : HPLC with UV detection (λ = 254 nm) identifies impurities <1% .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound, and how can experimental design resolve them?

Answer:

  • Contradiction : Antimicrobial activity varies across studies. For example, some reports suggest MIC (minimum inhibitory concentration) values of 2–4 µg/mL against Candida albicans, while others show no activity below 16 µg/mL .
  • Resolution strategies :
    • Standardized assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antifungal testing to control inoculum size and growth media.
    • Structure-activity relationship (SAR) : Compare analogues (e.g., 5-(difluoromethyl) derivatives) to isolate electronic vs. steric effects .
    • Target validation : Test inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) via fluorescence-based assays .

Q. How do crystallographic data inform the compound’s reactivity in medicinal chemistry applications?

Answer: The crystal structure reveals a planar triazole ring with a dihedral angle of 8.2° between the chlorophenyl and phenyl groups, suggesting:

  • Electrophilic substitution sites : The para-chloro group directs reactivity to the triazole’s N2 position .
  • Hydrogen-bonding motifs : The carboxylic acid forms intermolecular H-bonds (O···H–N, ~2.8 Å), critical for co-crystallization with protein targets (e.g., kinases) .
  • Torsional strain : Substituent bulkiness (e.g., phenyl vs. propyl) impacts conformational flexibility in binding pockets .

Q. What methodological challenges arise in computational modeling of this compound’s interactions with biological targets?

Answer:

  • Charge distribution : The triazole ring’s dipole moment (~3.5 D) complicates docking simulations. Hybrid DFT (e.g., B3LYP/6-311+G**) improves accuracy .
  • Solvent effects : Explicit water models are needed to account for the carboxylic acid’s hydration shell in MD simulations.
  • Force field limitations : Standard parameters (e.g., GAFF) may misrepresent π-stacking interactions with aromatic residues .

Q. How can discrepancies in melting point data (e.g., 165–167°C vs. 182–184°C) be addressed in quality control?

Answer:

  • Source analysis : Verify synthetic routes; impurities (e.g., unreacted precursors) lower melting points.
  • Recrystallization : Use DMF for high-purity crystals (reported mp = 165–167°C after recrystallization ).
  • DSC (Differential Scanning Calorimetry) : Quantify thermal degradation profiles to detect polymorphs .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

Answer:

  • Salt formation : Sodium salts (e.g., via NaOH treatment in ethanol) improve aqueous solubility >10-fold .
  • Prodrug design : Esterify the carboxylic acid (e.g., methyl esters) for passive diffusion, with in vivo hydrolysis restoring activity .
  • Co-solvents : Use cyclodextrins or PEG-400 in formulations to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.